molecular formula C26H32N2O7 B6317648 (S)-Fmoc-AAHA(Boc)-OH CAS No. 357278-11-6

(S)-Fmoc-AAHA(Boc)-OH

Cat. No. B6317648
CAS RN: 357278-11-6
M. Wt: 484.5 g/mol
InChI Key: XZGCETHLIPOKDR-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-AAHA(Boc)-OH, also known as (S)-2-(9-fluorenylmethoxycarbonyl)-2-amino-6-hydroxyhexanoic acid, is an amino acid derivative used in the synthesis of peptides and proteins. It is a building block in the synthesis of peptides and proteins, and is used in the preparation of peptide-based drugs. It is a versatile molecule that can be used for a variety of scientific research applications, including the study of biochemical and physiological effects, and the development of new drugs.

Mechanism of Action

(S)-Fmoc-AAHA(Boc)-OH is a versatile molecule that can be used in the synthesis of peptides and proteins. It is used as a building block in the synthesis of peptide-based drugs, and is also used in the study of protein structure and function. Its mechanism of action is based on its ability to form peptide bonds between two molecules, which is essential for the synthesis of peptides and proteins. In addition, it can be used in the development of new therapeutic agents, as its ability to form peptide bonds can be used to create new drugs.
Biochemical and Physiological Effects
(S)-Fmoc-AAHA(Boc)-OH is used in the study of biochemical and physiological effects. It is used in the study of protein structure and function, and in the development of new therapeutic agents. Its biochemical and physiological effects are based on its ability to form peptide bonds between two molecules, which is essential for the synthesis of peptides and proteins. In addition, it can be used in the development of new drugs, as its ability to form peptide bonds can be used to create new drugs.

Advantages and Limitations for Lab Experiments

(S)-Fmoc-AAHA(Boc)-OH has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its versatility, as it can be used in the synthesis of peptides and proteins, and in the development of new drugs. In addition, it is easy to use and can be stored at room temperature. However, it is important to note that it is a reactive molecule and should be handled with care. In addition, it is important to ensure that the reaction conditions are carefully controlled, as the reaction can be difficult to control and can produce unwanted side products.

Future Directions

There are a number of future directions that can be explored with (S)-Fmoc-AAHA(Boc)-OH. One of the main areas of research is the development of new peptide-based drugs, as it can be used as a building block in the synthesis of peptide-based drugs. In addition, it can be used in the study of protein structure and function, and in the development of new therapeutic agents. Other areas of research include the study of its biochemical and physiological effects, and the development of new methods for its synthesis and purification. Finally, it can be used in the development of new analytical methods for the characterization of peptides and proteins.

Synthesis Methods

(S)-Fmoc-AAHA(Boc)-OH is synthetized using a multistep process. The first step involves the reaction of Fmoc-AAHA(Boc)-OH with an amine, such as an amino acid, in the presence of a base, such as sodium or potassium hydroxide. This reaction results in the formation of a peptide bond between the two molecules, forming the desired (S)-Fmoc-AAHA(Boc)-OH. The second step involves the reaction of the peptide with a coupling reagent, such as DCC or EDC, to form a peptide bond between the two molecules. The final step involves the removal of the Fmoc group from the molecule, resulting in the desired (S)-Fmoc-AAHA(Boc)-OH.

Scientific Research Applications

(S)-Fmoc-AAHA(Boc)-OH is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, and is also used in the study of biochemical and physiological effects. It is also used in the development of new drugs, as it can be used as a building block in the synthesis of peptide-based drugs. In addition, it is used in the study of protein structure and function, and in the development of new therapeutic agents.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]oxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-26(2,3)35-25(32)28-34-15-9-8-14-22(23(29)30)27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCETHLIPOKDR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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